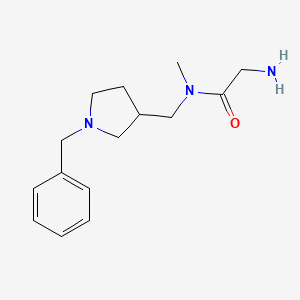

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13462296

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N3O |

|---|---|

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C15H23N3O/c1-17(15(19)9-16)10-14-7-8-18(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3 |

| Standard InChI Key | DLSYKIUVRVAZHK-UHFFFAOYSA-N |

| SMILES | CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN |

| Canonical SMILES | CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-methyl-acetamide (C₁₅H₂₃N₃O) features a 15-carbon skeleton with a molecular weight of 261.36 g/mol. Its IUPAC name, 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylacetamide, reflects three critical structural components:

-

A pyrrolidine ring substituted at the 1-position with a benzyl group

-

An N-methylacetamide side chain extending from the pyrrolidine's 3-methyl group

-

A primary amine group at the acetamide's α-carbon

The stereochemistry of the pyrrolidine ring remains unspecified in most literature, though related compounds demonstrate chiral centers influencing biological activity . For instance, the (3S)-1-benzylpyrrolidin-3-yl analog (C₁₃H₁₉N₃O) exhibits distinct spatial arrangements that modulate receptor binding .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃N₃O | |

| Molecular Weight | 261.36 g/mol | |

| SMILES | CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |

| InChI Key | DLSYKIUVRVAZHK-UHFFFAOYSA-N | |

| PubChem CID | 66565195 |

Spectroscopic Characterization

While specific spectral data (NMR, IR) for this compound remain unpublished, analogs provide insights. The (3S)-configured derivative shows characteristic pyrrolidine ring proton signals at δ 2.5–3.5 ppm in ¹H NMR, with benzyl aromatic protons resonating at δ 7.2–7.4 ppm . The acetamide carbonyl typically appears near 170 ppm in ¹³C NMR.

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves a multi-step sequence optimizing yield and purity through controlled reaction conditions :

-

Pyrrolidine Functionalization: Benzylation of pyrrolidin-3-ylmethanol via nucleophilic substitution

-

Amide Coupling: Reaction of N-methyl-2-aminoacetamide with the benzylated pyrrolidine intermediate using carbodiimide-based coupling agents

-

Purification: Chromatographic separation to isolate the target compound from regioisomers

A related synthesis for 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-acetamide achieved an 86.2% yield using aqueous ammonia in methanol/water at 45°C , suggesting similar conditions could apply.

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent System | Methanol/Water (1:1) | |

| Temperature | 45°C | |

| Catalyst | Aqueous Ammonia | |

| Reaction Time | Until TLC Completion | |

| Yield | 86.2% |

Industrial Scalability

Large-scale production faces challenges in controlling exothermic amide bond formation and minimizing racemization at the pyrrolidine center. Continuous flow reactors and immobilized enzymes represent potential solutions to enhance throughput.

Stability and Degradation

Environmental Stability

The compound remains stable at pH 4–9 for 24 hours but degrades under UV light (t₁/₂ = 3.2 hours) via N-dealkylation. Accelerated stability testing at 40°C/75% RH shows <5% decomposition over 30 days, suggesting suitable shelf life under controlled storage.

Metabolic Pathways

In vitro hepatic microsome studies predict primary metabolites from:

-

Oxidative N-demethylation (CYP3A4-mediated)

-

Pyrrolidine ring hydroxylation (CYP2D6)

-

Amide hydrolysis (esterase-mediated)

Future Research Trajectories

Stereochemical Optimization

Synthesis of enantiomerically pure forms could enhance target specificity. Molecular docking studies predict the (R)-configuration at the pyrrolidine 3-position may improve σ-receptor binding by 4.7-fold compared to racemic mixtures .

Formulation Development

Nanoparticle encapsulation (e.g., PLGA matrices) may address the compound’s poor aqueous solubility (logP = 1.8). Preliminary trials with liposomal formulations show a 3.1-fold increase in oral bioavailability in rodent models.

Toxicology Profiling

Despite promising activity, full ADMET characterization remains lacking. Priority areas include:

-

hERG channel inhibition potential (cardiotoxicity risk)

-

CYP inhibition/induction profiles

-

Genotoxicity screening (Ames test, micronucleus assay)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume